N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Medicinal Chemistry ADME Prediction Library Design

This THIQ carboxamide addresses challenges in SAR studies for membrane targets. Its cLogP 7.6 enables exploration of deep hydrophobic binding pockets. • Structurally distinct for anticonvulsant pharmacophore mapping. • Ideal reference for chemoinformatics validation (InChIKey: RACGDDBTGSOIDA-UHFFFAOYSA-N). • Model compound for BCS Class II/IV formulation development. Supplied with full QA documentation.

Molecular Formula C27H36N2O
Molecular Weight 404.598
CAS No. 866131-88-6
Cat. No. B2452853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
CAS866131-88-6
Molecular FormulaC27H36N2O
Molecular Weight404.598
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C27H36N2O/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-26(17-15-24)28-27(30)29-19-18-22-8-5-6-9-25(22)20-29/h5-6,8-9,14-17,21,23H,2-4,7,10-13,18-20H2,1H3,(H,28,30)
InChIKeyRACGDDBTGSOIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866131-88-6: High-Purity THIQ Urea Building Block


N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS 866131-88-6) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) carboxamide class, characterized by a central urea linkage connecting a 4-(4-pentylcyclohexyl)phenyl group to a 3,4-dihydroisoquinoline scaffold [1]. It is commercially supplied as a research-grade building block with a standard purity of 95%, a molecular weight of 404.6 g/mol, and a high computed lipophilicity (XLogP3-AA = 7.6), intended exclusively for non-human, in vitro research and development .

866131-88-6: Structural Specificity and Substitution Risks


Generic substitution within the diverse 3,4-dihydroisoquinoline-2(1H)-carboxamide class cannot guarantee functional equivalence, particularly when procuring for structure-activity relationship (SAR) studies or specific assay cascades. Minor modifications on the N-aryl substituent of this scaffold have been shown to profoundly alter biological potency, as observed in anticonvulsant programs where distinct N-substituted analogs exhibited highly variable efficacy in in vivo models [1]. The unique combination of the 4-(4-pentylcyclohexyl)phenyl motif with the unsubstituted THIQ core in 866131-88-6 creates a specific lipophilic and steric profile (cLogP 7.6) that cannot be replicated by simpler N-cyclohexyl or N-phenyl variants, directly impacting target engagement and off-target profiles in cell-based assays [1].

866131-88-6: Quantitative Differentiation Evidence


Lipophilicity Differentiation: cLogP vs. In-Class Analogs

High-strength differential evidence is limited for this specific compound [1]. The primary quantifiable differentiation from simpler in-class analogs is its elevated computed lipophilicity, a critical determinant of membrane permeability and protein binding. The target compound exhibits an XLogP3-AA of 7.6, a significant increase over the baseline unsubstituted 1,2,3,4-tetrahydroisoquinoline-2-carboxamide scaffold. This property is a direct consequence of its unique 4-(4-pentylcyclohexyl)phenyl substituent.

Medicinal Chemistry ADME Prediction Library Design

Purity Benchmarking for Research Reliability

Commercial sourcing of the compound is benchmarked at a minimum purity of 95% as specified by the supplier, which is a standard threshold for non-GMP research compounds . While no head-to-head purity comparison data against other suppliers is publicly available, this specification provides a baseline quality metric for procurement that is consistent with general research-grade building blocks. The absence of higher purity specifications (e.g., ≥98%) from standard sources indicates that further in-house purification may be necessary for assays highly sensitive to impurities.

Chemical Procurement Quality Control Assay Reproducibility

InChIKey-Verified Compound Identity

The compound's unique connectivity is confirmed by its Standard InChIKey: RACGDDBTGSOIDA-UHFFFAOYSA-N [1]. This identifier definitively distinguishes it from all other tetrahydroisoquinoline-2-carboxamide analogs, including closely related molecules like N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide (CAS 866131-94-4) or N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide (CAS not provided) which feature different core scaffolds . This is critical for ensuring exact structure-identity in computational screening or when ordering from compound management systems, preventing the procurement of a structurally similar but functionally divergent analog.

Chemoinformatics Library Management Virtual Screening

866131-88-6: Recommended Application Scenarios


Probing Lipophilic Pockets in Membrane Targets

The high computed lipophilicity (XLogP3-AA = 7.6) of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide makes it a suitable candidate for initial screening against targets with known lipophilic binding sites, such as certain GPCRs or ion channels embedded in the lipid bilayer [1]. Its structure, featuring a flexible pentyl chain and a bulky cyclohexyl-phenyl group, allows it to probe deeper hydrophobic cavities that are inaccessible to less lipophilic THIQ analogs, providing a tool to explore structure-activity relationships (SAR) in medicinal chemistry programs targeting membrane-associated proteins.

Chemical Probe for Anticonvulsant Activity Screening

Based on the established anticonvulsant activity of certain N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides, this compound represents a structurally distinct member of this class for use in epilepsy research [2]. It can be utilized as a reference compound or a starting point for scaffold-hopping studies in seizure models, allowing researchers to evaluate the impact of a bulky, lipophilic N-aryl substituent on efficacy and tolerability, essentially contributing to SAR data sets that map substituent effects on anticonvulsant pharmacophores.

Reference Standard for Compound Library Management

Due to its unique InChIKey (RACGDDBTGSOIDA-UHFFFAOYSA-N) and the existence of closely named but structurally distinct analogs like N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide, this compound serves as an ideal reference for validating chemoinformatics workflows and compound registration systems [3]. Its procurement and registration ensure that screening libraries contain the exact intended chemical entity, preventing the data corruption that can arise from cross-contamination or mislabeling of similar N-aryl carboxamide derivatives.

Solubility & Formulation for Lipophilic Compounds

With a computed logP of 7.6, this compound is inherently poorly water-soluble, making it a model compound for studying formulation technologies designed to enhance the bioavailability of Class II/IV BCS compounds [1]. It can be used to develop and test novel solubilization techniques such as nano-formulations, cyclodextrin complexation, or lipid-based delivery systems, providing a consistent and commercially available 'difficult-to-formulate' molecule for method development.

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